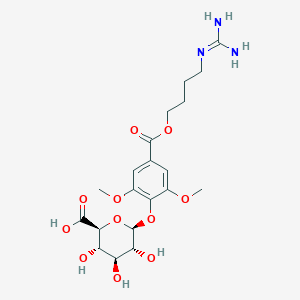
ZYZ-488
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZYZ-488: is a competitive inhibitor of apoptotic protease activating factor-1 (Apaf-1). It inhibits the activation of binding protein procaspase-9 and procaspase-3, which are crucial in the apoptosis pathway . This compound has shown significant cardioprotective properties, particularly in reducing apoptosis in hypoxic cardiomyocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZYZ-488 involves multiple steps, starting from the natural alkaloid leonurine, which is chemically synthesized from Herba leonuri . The major metabolite, leonurine-10-O-β-D-glucuronide, is then further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including purification and crystallization steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: ZYZ-488 primarily undergoes inhibition reactions where it binds competitively to Apaf-1, preventing the activation of procaspase-9 and procaspase-3 .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as DMSO (dimethyl sulfoxide) for solubility and various organic solvents for purification .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is used in various scientific research applications .
Scientific Research Applications
Chemistry: In chemistry, ZYZ-488 is used as a tool to study the inhibition of apoptotic pathways, particularly in the context of myocardial ischemia .
Biology: In biological research, this compound is used to study the mechanisms of apoptosis and to explore potential therapeutic applications for conditions involving excessive cell death .
Medicine: In medicine, this compound has shown potential in treating myocardial ischemia by reducing cardiomyocyte apoptosis . It is also being explored for its potential in other diseases where apoptosis plays a critical role .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting apoptotic pathways .
Mechanism of Action
ZYZ-488 exerts its effects by competitively inhibiting Apaf-1, which is a central component in the apoptosis regulatory network . By binding to Apaf-1, this compound prevents the activation of procaspase-9 and procaspase-3, thereby reducing apoptosis . This mechanism is particularly beneficial in conditions like myocardial ischemia, where excessive apoptosis leads to cell injury .
Comparison with Similar Compounds
Leonurine (SCM-198): A natural alkaloid from which ZYZ-488 is derived.
Procaspase-9 Inhibitors: Other compounds that inhibit procaspase-9 activation.
Uniqueness: this compound is unique due to its high specificity and competitive inhibition of Apaf-1, making it a valuable tool in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O11/c1-30-10-7-9(18(29)32-6-4-3-5-23-20(21)22)8-11(31-2)15(10)33-19-14(26)12(24)13(25)16(34-19)17(27)28/h7-8,12-14,16,19,24-26H,3-6H2,1-2H3,(H,27,28)(H4,21,22,23)/t12-,13-,14+,16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTAIJDQJJZCJP-WXZWTWHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2464002.png)
![N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2464004.png)
![2-(1-methyl-1H-pyrazol-4-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2464006.png)
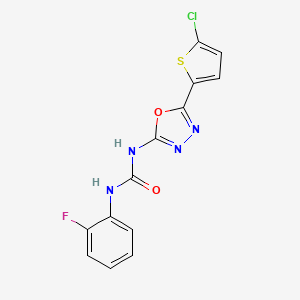
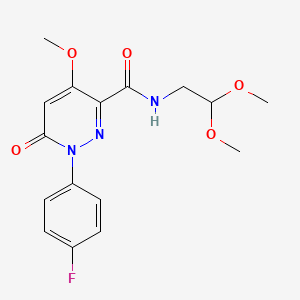
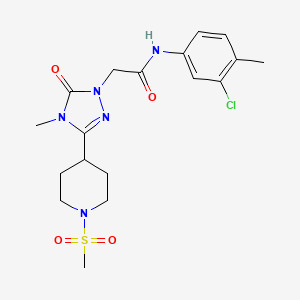
![Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2464011.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)
![5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2464013.png)
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)
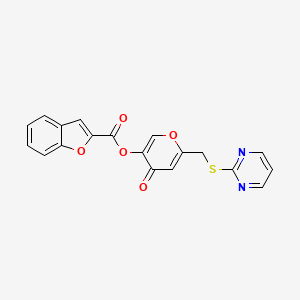
![8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2464019.png)
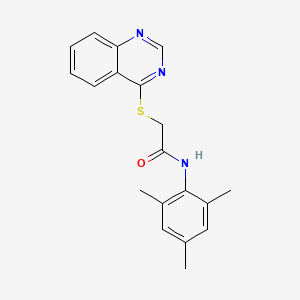
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2464024.png)
